molecular formula C9H10O4S B1465095 2-Methyl-3-(methylsulfonyl)benzoic acid CAS No. 1186663-49-9

2-Methyl-3-(methylsulfonyl)benzoic acid

Cat. No. B1465095
M. Wt: 214.24 g/mol
InChI Key: WMALKKDIJHZYRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-(methylsulfonyl)benzoic acid is a chemical compound with the molecular formula C9H10O4S and a molecular weight of 214.24 . It is a solid substance that can range from white to yellow in color .


Molecular Structure Analysis

The molecular structure of 2-Methyl-3-(methylsulfonyl)benzoic acid can be represented by the InChI code 1S/C9H10O4S/c1-6-7(9(10)11)4-3-5-8(6)14(2,12)13/h3-5H,1-2H3,(H,10,11) . The compound’s structure can be further analyzed using methods such as DFT studies, which can provide insights into its structure, electronics, bonding nature, thermodynamic properties, and more .


Physical And Chemical Properties Analysis

2-Methyl-3-(methylsulfonyl)benzoic acid is a solid substance that can range from white to yellow in color . and should be stored at room temperature .

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : “2-Methyl-3-(methylsulfonyl)benzoic Acid” is a chemical compound with the molecular formula C9H10O4S . It is used in the field of organic chemistry for various purposes, including as a reagent or intermediate in the synthesis of other chemical compounds .
    • Methods of Application : The specific methods of application can vary widely depending on the particular synthesis or reaction being carried out. In general, it would be used in a controlled laboratory setting, following standard procedures for handling and mixing chemical reagents .
    • Results or Outcomes : The outcomes of using this compound can also vary widely, as it depends on the specific reaction or synthesis it is being used in. In general, it would contribute to the formation of the desired end product .
  • Scientific Field: Medicinal Chemistry

    • Application : This compound has been used in the synthesis of new benzimidazole bridged benzophenone substituted indole scaffolds . These compounds were tested for in vitro antimicrobial activity .
    • Methods of Application : The compound was used in the synthesis of new benzimidazole bridged benzophenone substituted indole scaffolds. The newly synthesized compounds were then tested for in vitro antimicrobial activity by disk diffusion and serial dilution method .
    • Results or Outcomes : The compounds 11b, 11e, 11f and 11h were revealed as potent compounds among the tested strains in the series 11a – k . The results obtained from docking studies were in accordance with in vitro results .
  • Scientific Field: Electrochemical Oxidation

    • Application : “2-Methyl-3-(methylsulfonyl)benzoic acid” is used as an important organic chemical intermediate in the field of electrochemical oxidation . It is particularly used in the preparation of an excellent herbicide mesotrione, which plays an important role in eliminating weed damage in corn fields .
    • Methods of Application : The specific methods of application can vary widely depending on the particular synthesis or reaction being carried out. In general, it would be used in a controlled laboratory setting, following standard procedures for handling and mixing chemical reagents .
    • Results or Outcomes : The outcomes of using this compound can also vary widely, as it depends on the specific reaction or synthesis it is being used in. In general, it would contribute to the formation of the desired end product .
  • Scientific Field: Biochemical Research

    • Application : “2-Methyl-3-(methylsulfonyl)benzoic acid” is used in biochemical research . It is used for proteomics research .
    • Methods of Application : The specific methods of application can vary widely depending on the particular synthesis or reaction being carried out. In general, it would be used in a controlled laboratory setting, following standard procedures for handling and mixing chemical reagents .
    • Results or Outcomes : The outcomes of using this compound can also vary widely, as it depends on the specific reaction or synthesis it is being used in. In general, it would contribute to the formation of the desired end product .
  • Scientific Field: Pesticide Production

    • Application : “2-Methyl-3-(methylsulfonyl)benzoic acid” is used as an intermediate for the production of the pesticide tembotrione . Tembotrione is a triketone group herbicide having worldwide applications for weed management in maize .
    • Methods of Application : The specific methods of application can vary widely depending on the particular synthesis or reaction being carried out. In general, it would be used in a controlled laboratory setting, following standard procedures for handling and mixing chemical reagents .
    • Results or Outcomes : The outcomes of using this compound can also vary widely, as it depends on the specific reaction or synthesis it is being used in. In general, it would contribute to the formation of the desired end product .
  • Scientific Field: Dye Production

    • Application : “2-Methyl-3-(methylsulfonyl)benzoic acid” is widely used in various fields such as dyes . It is an important organic chemical intermediate .
    • Methods of Application : The specific methods of application can vary widely depending on the particular synthesis or reaction being carried out. In general, it would be used in a controlled laboratory setting, following standard procedures for handling and mixing chemical reagents .
    • Results or Outcomes : The outcomes of using this compound can also vary widely, as it depends on the specific reaction or synthesis it is being used in. In general, it would contribute to the formation of the desired end product .

properties

IUPAC Name

2-methyl-3-methylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4S/c1-6-7(9(10)11)4-3-5-8(6)14(2,12)13/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMALKKDIJHZYRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1S(=O)(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901279906
Record name 2-Methyl-3-(methylsulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901279906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-(methylsulfonyl)benzoic acid

CAS RN

1186663-49-9
Record name 2-Methyl-3-(methylsulfonyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186663-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-3-(methylsulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901279906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Baumgarth, N Beier, R Gericke - Journal of medicinal chemistry, 1997 - ACS Publications
The inhibition of the Na + /H + exchanger during cardiac ischemia and reperfusion has been shown to be beneficial for the preservation of the cellular integrity and functional …
Number of citations: 95 pubs.acs.org

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